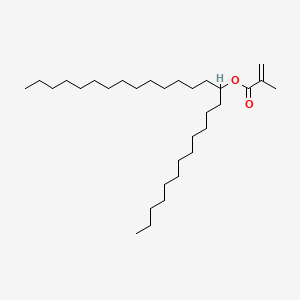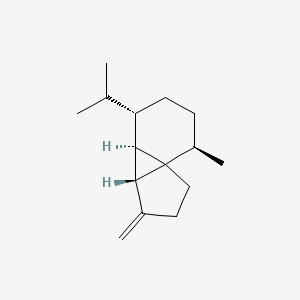
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a fruity odor, commonly found in natural products such as oregano. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be synthesized through various methods. One common approach involves the aldol condensation of 1,4-dimethyl-3-cyclohexen-1-one with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, as well as in the production of various consumer products.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-3-cyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be compared with other similar compounds, such as:
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure but lacks the butenone moiety, resulting in different chemical and biological properties.
1,4-Dimethyl-4-acetyl-1-cyclohexene: Another related compound with a similar cyclohexene ring but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
83258-28-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(E)-1-(1,4-dimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-4-5-11(13)12(3)8-6-10(2)7-9-12/h4-6H,7-9H2,1-3H3/b5-4+ |
InChI Key |
QYSXZPZYXWWJGS-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1(CCC(=CC1)C)C |
Canonical SMILES |
CC=CC(=O)C1(CCC(=CC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


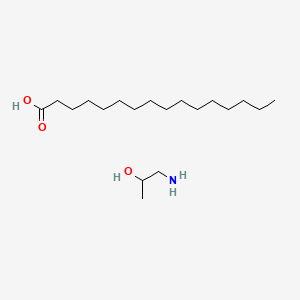
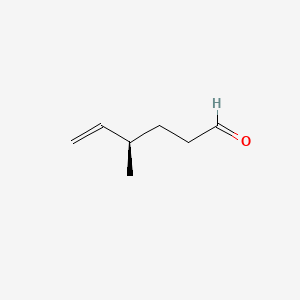
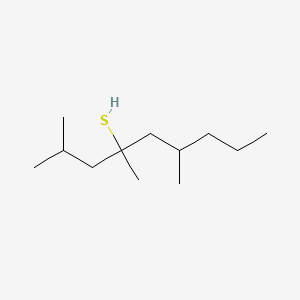
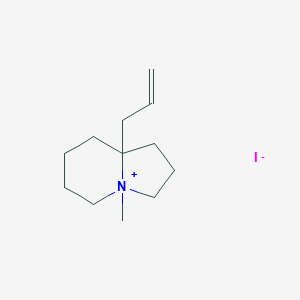

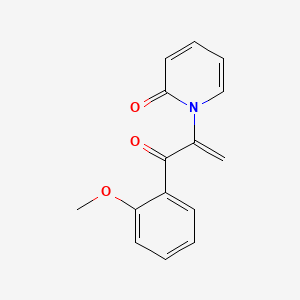
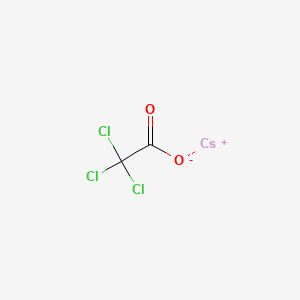
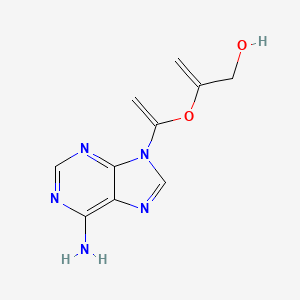
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


